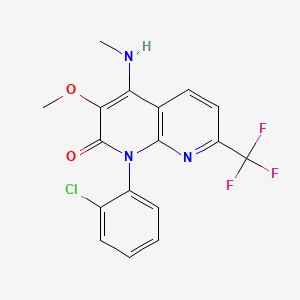
Mat2A-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mat2A-IN-7 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a crucial methyl donor in various biological processes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-7 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Mat2A-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Mat2A-IN-7 has a wide range of scientific research applications:
Mecanismo De Acción
Mat2A-IN-7 inhibits MAT2A by binding to its active site, thereby preventing the enzyme from catalyzing the formation of S-adenosylmethionine (SAM) from methionine and ATP . This inhibition disrupts the methylation processes essential for cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
AG-270: Another MAT2A inhibitor with similar therapeutic potential.
IDE397: A potent MAT2A inhibitor currently under investigation for its anti-tumor activity.
Uniqueness
Mat2A-IN-7 is unique due to its specific binding affinity and inhibitory potency against MAT2A, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H13ClF3N3O2 |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-methoxy-4-(methylamino)-7-(trifluoromethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C17H13ClF3N3O2/c1-22-13-9-7-8-12(17(19,20)21)23-15(9)24(16(25)14(13)26-2)11-6-4-3-5-10(11)18/h3-8,22H,1-2H3 |
Clave InChI |
SXJCTUGSTQFFCW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=O)N(C2=C1C=CC(=N2)C(F)(F)F)C3=CC=CC=C3Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


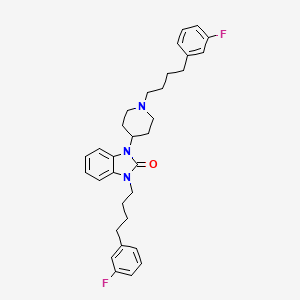

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
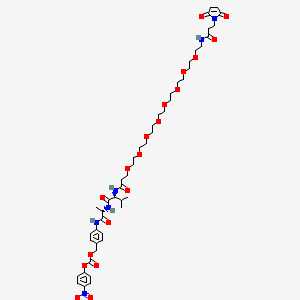
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
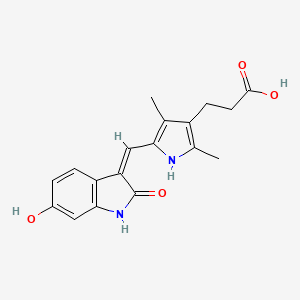
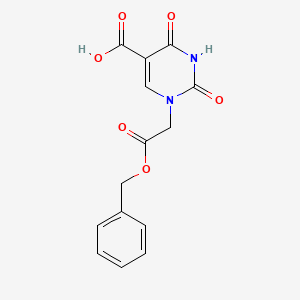


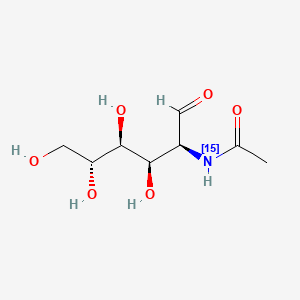

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
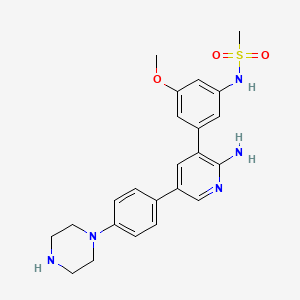
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
